6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride

Beschreibung

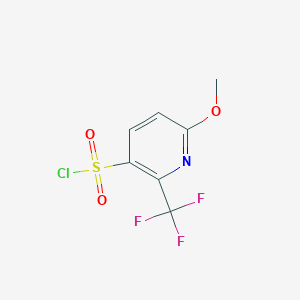

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c1-15-5-3-2-4(16(8,13)14)6(12-5)7(9,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFPUAGWEYFBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methoxy-2-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

One of the prominent applications of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is in the synthesis of pharmaceutical compounds targeting cancer. It has been utilized as an intermediate in the development of sulfonate analogs of combretastatin A-4, which are known for their potent antimitotic properties. These derivatives have shown efficacy against various cancer cell lines, indicating their potential as therapeutic agents .

2. Inhibition Studies:

Research indicates that derivatives of this compound may inhibit H, K-ATPase, an enzyme crucial for gastric acid secretion. This inhibition can lead to therapeutic applications in treating conditions like peptic ulcers and gastroesophageal reflux disease .

The compound exhibits significant biological activity, particularly through its reactivity with nucleophiles to form biologically active sulfonamides. Interaction studies have demonstrated that it can effectively engage with various biological targets, leading to enhanced pharmacological profiles .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of synthesized derivatives of this compound against various pathogens. Compounds demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing new derivatives from this compound, revealing enhanced biological activity due to structural modifications. For instance, certain derivatives exhibited lower minimum inhibitory concentration (MIC) values against targeted microorganisms, indicating their potential as effective antimicrobial agents .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key structural and molecular features of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride with five analogs from the evidence:

*Calculated based on substituents; exact data unavailable in evidence.

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (-CF₃) group (in all compounds) is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic substitution. In contrast, the methoxy (-OCH₃) group in the target compound is electron-donating, which may reduce electrophilicity at the sulfonyl chloride compared to analogs with -CF₃ or -Cl substituents .

- Chloro (-Cl) substituents (e.g., in and ) enhance electrophilicity further, making these compounds more reactive in coupling reactions .

Biologische Aktivität

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C₆H₃ClF₃NO₂S

- Molecular Weight: 245.61 g/mol

- Appearance: White to off-white powder

- Storage Conditions: Store at 4 °C, moisture-sensitive

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing for better membrane penetration and interaction with target sites.

Key Mechanisms:

- Enzyme Inhibition: The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in active sites of enzymes, leading to inhibition.

- Receptor Modulation: The compound may modulate receptor activity by altering conformational states or competing with natural ligands.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |

| Antiviral | Demonstrated efficacy in inhibiting viral replication in specific assays. |

| Anti-inflammatory | Shown to reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Enzyme Inhibition | Effective against specific enzymes involved in metabolic pathways (e.g., kinases). |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in cultured macrophages. This suggests that it could be a candidate for treating chronic inflammatory conditions .

Case Study 3: Enzyme Inhibition

Research focusing on enzyme kinetics demonstrated that this compound acts as a potent inhibitor of certain kinases involved in cancer cell proliferation. The IC50 values were determined to be in the low micromolar range, highlighting its potential as an anticancer agent .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in drug synthesis. Its ability to act as a chiral derivatizing agent enhances the enantiomeric purity of pharmaceutical compounds. Moreover, its role as a building block in the synthesis of complex molecules is crucial for developing new therapeutics targeting various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, and what analytical methods confirm its purity?

- Methodology :

- Synthesis : Start with pyridine derivatives functionalized with methoxy and trifluoromethyl groups. Introduce the sulfonyl chloride group via chlorosulfonation using reagents like ClSO₃H or SOCl₂ under controlled temperatures (0–5°C). For example, similar compounds (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) are synthesized via nucleophilic substitution or sulfonation reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents.

- Characterization : Confirm structure via , , and NMR to verify substituent positions and purity. LC-MS or HPLC (>98% purity) ensures no residual intermediates or byproducts .

Q. How do the methoxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- The methoxy group at position 6 is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at adjacent positions. However, the trifluoromethyl group at position 2 is strongly electron-withdrawing, creating steric hindrance and deactivating the ring. This combination directs nucleophilic attack (e.g., amines, alcohols) to the sulfonyl chloride group at position 3, as observed in analogous sulfonyl chlorides .

- Kinetic studies using -NMR can track substituent effects on reaction rates .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing sulfonamide derivatives, considering steric hindrance from the trifluoromethyl group?

- Experimental Design :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states and reduce steric clashes. For example, THF was effective in synthesizing dispirophosphazenes from similar sulfonyl chlorides .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Temperature Control : Conduct reactions at low temperatures (0–10°C) to minimize side reactions, followed by gradual warming to room temperature.

- Yield Monitoring : Track reaction progress via TLC or in situ -NMR, and optimize stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile) .

Q. How to resolve contradictions in reported biological activities (e.g., anti-proliferative vs. inactive results) for derivatives of this compound?

- Data Contradiction Analysis :

- Purity Verification : Re-examine compound purity using HPLC-MS; impurities like unreacted sulfonyl chloride or hydrolysis products (sulfonic acids) may skew bioassay results .

- Structural Confirmation : Use X-ray crystallography to rule out regioisomeric byproducts (e.g., incorrect substitution patterns due to directing group effects) .

- Assay Conditions : Replicate assays under standardized conditions (e.g., cell line viability, incubation time). For instance, derivatives of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride showed activity in MCF-7 cells only at >10 µM concentrations, suggesting dose-dependent effects .

Q. What strategies are effective for designing derivatives targeting specific enzymes (e.g., kinase inhibitors)?

- Methodological Approaches :

- Functional Group Addition : Replace the sulfonyl chloride with sulfonamides or thioethers to modulate binding affinity. For example, sulfonamides derived from similar pyridine scaffolds showed inhibition of carbonic anhydrase IX .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions between derivatives and enzyme active sites. Focus on steric complementarity with the trifluoromethyl group’s hydrophobic pocket.

- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy) to map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.